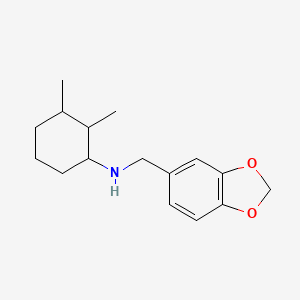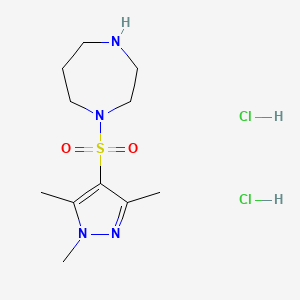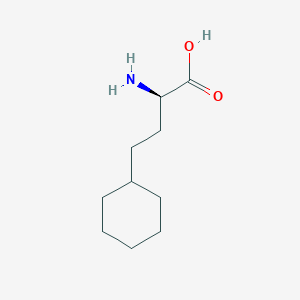
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine is a synthetic organic compound Its structure includes a benzodioxole moiety and a dimethylcyclohexylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Amination: The final step involves the reaction of the alkylated benzodioxole with 2,3-dimethylcyclohexylamine under suitable conditions, such as in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the benzodioxole ring.
Reduction: Reduction reactions could target the benzodioxole ring or the cyclohexyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine could have various applications in scientific research:
Chemistry: As a building block in organic synthesis for the development of new materials or pharmaceuticals.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylcyclohexylamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine may have unique properties due to the specific combination of the benzodioxole and dimethylcyclohexylamine groups, which could influence its reactivity, stability, and interactions with other molecules.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-4-3-5-14(12(11)2)17-9-13-6-7-15-16(8-13)19-10-18-15/h6-8,11-12,14,17H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWXVNLMPURGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chloropyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2587461.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)
![1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2587465.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2587467.png)
![methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate](/img/structure/B2587468.png)


![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)

![7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine](/img/structure/B2587479.png)
![N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2587480.png)
